N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-2-METHYL-3-FURAMIDE
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Overview
Description
N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-2-methyl-3-furamide is an organic compound with the molecular formula C₁₂H₁₂N₂O₃S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-2-methyl-3-furamide typically involves the reaction of 3-carbamoyl-4,5-dimethyl-2-thiophenecarboxylic acid with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-2-methyl-3-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Thiophene or furan derivatives with substituted functional groups.
Scientific Research Applications
N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-2-methyl-3-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-2-methyl-3-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-4-nitro-1H-pyrazole-3-carboxamide
- N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
Uniqueness
N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-2-methyl-3-furamide is unique due to its specific combination of a thiophene ring and a furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-6-8(3)19-13(10(6)11(14)16)15-12(17)9-4-5-18-7(9)2/h4-5H,1-3H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDOUMYNWZEHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(OC=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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